N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine
Description
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine (hereafter referred to by its full systematic name) is a glycine derivative fused to a 1,3,5-triazine scaffold modified with two thione (C=S) groups. The presence of dual thione groups on the triazine ring confers unique electronic and steric properties, enabling interactions with metal ions and biological targets .
Properties
CAS No. |
89482-27-9 |
|---|---|
Molecular Formula |
C5H6N4O2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-[[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C5H6N4O2S2/c10-2(11)1-6-3-7-4(12)9-5(13)8-3/h1H2,(H,10,11)(H3,6,7,8,9,12,13) |
InChI Key |
JCMKAZJKWVLFMY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine typically involves the reaction of glycine with a triazine derivative under specific conditions. One common method involves the use of a solvent such as dioxane and a base like sodium carbonate. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, research indicates that triazine derivatives can be effective against resistant strains of bacteria due to their ability to disrupt bacterial cell walls and interfere with metabolic processes .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of oxidative stress and the activation of caspases. This suggests a possible role in the development of novel chemotherapeutic agents .
3. Neurological Applications
Research has indicated that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative damage and apoptosis. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Agricultural Sciences
1. Plant Growth Regulators
In agricultural applications, this compound has been explored as a plant growth regulator. It has shown efficacy in enhancing plant growth and yield by modulating hormonal pathways within plants. Field trials have indicated improved growth rates and resistance to environmental stressors when treated with formulations containing this compound .
2. Pest Control
The compound's unique chemical properties make it a candidate for use in pest control formulations. Its effectiveness against specific pests has been documented in studies where it acts as a biopesticide, reducing the need for synthetic pesticides and promoting sustainable agriculture practices .
Materials Science
1. Polymer Chemistry
this compound has been utilized in polymer chemistry for the synthesis of novel materials with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. This application is particularly valuable in developing advanced composites for industrial use.
2. Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a cross-linking agent in coatings and adhesives. Research indicates that coatings formulated with this compound exhibit superior adhesion properties and resistance to environmental degradation compared to traditional formulations.
Case Studies
Mechanism of Action
The mechanism of action of N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of triazine-based amino acid derivatives. Below is a detailed comparison with key analogs, focusing on structural features, synthetic pathways, reactivity, and applications.
Structural Comparison
Key Differences :
- Substituents: The target compound features thione groups, whereas analogs like compounds 15–28 incorporate piperidine or morpholine rings.
- Reactivity: Thione-containing triazines are more reactive toward nucleophiles (e.g., amines, thiols) due to electron-deficient sulfur atoms. In contrast, piperidino/morpholino derivatives exhibit greater stability under basic conditions .
Biological Activity
N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazine family and features a unique dithioxo moiety that may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 161.21 g/mol. The structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with similar triazine structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of 1,3,5-triazines have shown antifungal activity against Candida albicans and Aspergillus flavus .
- Inhibition of Enzymatic Activity : Some triazine derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to antiproliferative effects against cancer cells .
- Neuroprotective Effects : Certain triazine compounds have been investigated for their neuroprotective properties in models of neuropsychological disorders. They may modulate neurotransmitter systems or exhibit antioxidant activities .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antifungal Activity
A study conducted on various triazine derivatives demonstrated that certain compounds exhibited significant antifungal activity against Candida albicans and Trichophyton rubrum. The results indicated that structural modifications could enhance efficacy against these pathogens .
Case Study 2: Dihydrofolate Reductase Inhibition
In a series of experiments assessing the inhibitory effects on DHFR, several triazine derivatives were synthesized and tested. One compound showed an IC50 value significantly lower than standard inhibitors like methotrexate, highlighting the potential for developing new therapeutic agents targeting folate metabolism in cancer treatment .
Case Study 3: Neuroprotective Properties
Research into the neuroprotective effects of triazine derivatives has revealed their ability to protect neuronal cells from oxidative stress-induced damage. This suggests a therapeutic potential for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution on a triazine core. For example, analogous triazine derivatives are synthesized by reacting thiol-containing reagents (e.g., 9-mercapto-1,7-dicarba-closo-dodecaborane) with dichlorotriazine precursors under basic conditions (K₂CO₃ in MeCN, reflux) . Yield optimization requires strict control of stoichiometry (e.g., 2:1 molar ratio of thiol to triazine) and reaction time (12–24 hours). Side products like disulfide-linked byproducts may form if oxidizing agents are present, necessitating inert atmospheres.
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires multimodal analysis:
- X-ray crystallography : Resolves the triazin-2-yl-glycine linkage and confirms dithioxo geometry .
- ¹H/¹³C NMR : Key signals include glycine’s α-proton (δ 3.8–4.2 ppm) and triazine ring carbons (δ 160–180 ppm).
- IR spectroscopy : Thione (C=S) stretches appear at 1150–1250 cm⁻¹, while glycine’s carboxylate C=O is observed at ~1700 cm⁻¹.
- HRMS : Precise mass matching (e.g., [M+H]⁺) validates molecular formula .
Advanced Research Questions
Q. How can the triazine ring’s electronic properties be modulated to enhance reactivity in coordination chemistry or bioactivity studies?
- Methodological Answer : Substituent effects on the triazine ring significantly alter its Lewis acidity and redox behavior. For example:
- Electron-withdrawing groups (EWGs) : Introduce halides (Cl, Br) at the 4,6-positions to increase electrophilicity, enabling metal coordination (e.g., Cu²⁺, Zn²⁺).
- Thione-to-thiol tautomerism : Adjust pH (e.g., 7–9) to stabilize thiolate forms, enhancing nucleophilic reactivity for bioconjugation .
- Computational modeling : Use DFT to predict frontier molecular orbitals and guide functionalization strategies .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Purity validation : Employ HPLC-MS (≥95% purity) to exclude confounding byproducts (e.g., hydrolyzed glycine derivatives).
- Dose-response standardization : Use IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Mechanistic studies : Combine SPR (surface plasmon resonance) and molecular docking to verify target binding vs. off-target effects.
Q. How can this compound be functionalized for radiolabeling (e.g., ¹⁸F) to track pharmacokinetics in vivo?
- Methodological Answer : Radiolabeling requires introducing a reactive handle (e.g., prosthetic groups). For ¹⁸F:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
